2-bromo-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H17BrFNO3S2 and its molecular weight is 482.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening
- Benzothiazoles containing similar sulfonyl and fluoro-substituted structures have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Radical Reactions and Synthesis Applications
- Compounds with similar structures, involving bromo, difluoroacetate, and sulfonyl groups, have been used in radical reactions for synthesizing organic compounds like 3,3-Difluoro-GABA (Kondratov et al., 2015).
Structural Activity Relationships
- Research into similar compounds with fluorinated amide substituents has led to the discovery of compounds with potential clinical applications, showing selectivity as leukotriene receptor antagonists (Jacobs et al., 1994).
Antimicrobial and Antifungal Activities
- Sulfonyl-substituted nitrogen-containing heterocyclic systems, resembling the target compound, show sensitivity to both Gram-positive and Gram-negative bacteria and exhibit antifungal activity (Sych et al., 2019).
Application in Gastro-Oesophageal Reflux Disease (GORD)
- Structurally related compounds have been investigated as antagonists at cholecystokinin CCK2 receptors, showing potential as novel mechanisms for treating GORD (Barrett et al., 2012).
Synthesis of Melatonin Receptor Ligands
- The synthesis of similar N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides demonstrated potential as melatonin receptor ligands (Mesangeau et al., 2011).
Properties
IUPAC Name |
2-bromo-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFNO3S2/c1-13-11-14(8-9-17(13)22)28(25,26)19(18-7-4-10-27-18)12-23-20(24)15-5-2-3-6-16(15)21/h2-11,19H,12H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPCHOLZQKEZSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.